molecular formula C10H13NO2 B8556264 N-(4-ethyl-3-hydroxyphenyl)acetamide

N-(4-ethyl-3-hydroxyphenyl)acetamide

Cat. No.: B8556264
M. Wt: 179.22 g/mol
InChI Key: PRORUJJQXYHYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethyl-3-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an ethyl group at the para position and a hydroxyl group at the meta position. Acetamides are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, which are heavily influenced by substituent patterns on the aromatic ring .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(4-ethyl-3-hydroxyphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-3-8-4-5-9(6-10(8)13)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12)

InChI Key

PRORUJJQXYHYBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC(=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of acetamide derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamides
Compound Name Substituents Key Activities/Properties References
N-(4-Ethyl-3-hydroxyphenyl)acetamide 4-ethyl, 3-hydroxy Inferred: Moderate lipophilicity; potential cytotoxicity -
N-(4-Methoxyphenyl)acetamide 4-methoxy Anticancer (IC₅₀: 1–5 μM against HCT-1, MCF-7)
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-chloro, 4-hydroxy Cytotoxic (photodegradation product of paracetamol)
N-(4-Hydroxyphenethyl)acetamide 4-hydroxy, phenethyl chain Moderate cytotoxicity (38–43% mortality in brine shrimp assay)
N-(3-Ethoxy-4-hydroxyphenyl)acetamide 3-ethoxy, 4-hydroxy Enhanced solubility due to ethoxy group; uncharacterized bioactivity
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-dichloro, trichloroacetyl Altered crystal geometry (electron-withdrawing effects)

Key Findings from Structural Analog Studies

Electron-Withdrawing Groups (e.g., Chloro, Trichloroacetyl): Chlorine substituents enhance cytotoxicity but may reduce solubility. For example, N-(3-chloro-4-hydroxyphenyl)acetamide is a photodegradation product of paracetamol with uncharacterized toxicity .

Biological Activity Trends :

  • Anticancer Activity : Methoxy-substituted acetamides (e.g., compound 38 in ) show potent activity (IC₅₀ < 5 μM) against HCT-1 and MCF-7 cells due to quinazoline sulfonyl moieties. The absence of such groups in this compound may limit comparable efficacy .
  • Antimicrobial Activity : Benzo[d]thiazolylsulfonyl-substituted acetamides (e.g., compound 47) exhibit strong gram-positive antibacterial activity, highlighting the importance of bulky sulfonamide groups .

Physicochemical Properties :

  • Crystal Structure : Meta-substituted trichloro-acetamides () exhibit distinct crystal packing due to steric and electronic effects, suggesting that the ethyl and hydroxyl groups in this compound may influence its solid-state stability .
  • Solubility : Ethoxy-substituted analogs (e.g., N-(3-ethoxy-4-hydroxyphenyl)acetamide) show improved aqueous solubility compared to ethyl derivatives, which could impact bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.